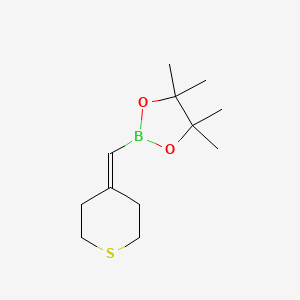

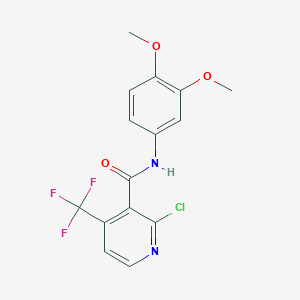

![molecular formula C19H17FN2O2 B3004179 4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898427-43-5](/img/structure/B3004179.png)

4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide" is a fluorinated benzamide derivative. Benzamide compounds are known for their potential in hydrogen bonding, aromatic ring stacking, and weak non-covalent interactions in supramolecular chemistry . Fluorinated benzamides, such as the ones discussed in the provided papers, are of particular interest due to their unique properties imparted by the fluorine atoms, which can affect the electronic distribution and reactivity of the molecule .

Synthesis Analysis

The synthesis of fluorinated benzamides can involve various strategies. For instance, the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and aromatic dianhydrides involves a two-step process of forming poly(amic acid)s followed by cyclization to yield polyimide . Another approach is the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis, exploiting the unique electrophilic reactivity due to the presence of fluorine atoms . Additionally, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is achieved through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms that can influence the geometry and electronic properties of the molecule. For example, the crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide shows intermolecular N–H···O hydrogen bonds and weak C–H···X (X: halogen) interactions . Theoretical studies, such as density functional theory (DFT) calculations, are used to understand the prototropy process and rearrangement reactions in the synthesis of these compounds .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions to form heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The Fries rearrangement is another reaction that can be utilized to synthesize fluorinated benzamides, as demonstrated in the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms and the molecular conformation. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The crystallographic analysis helps in understanding the intermolecular interactions and energy frameworks based on different molecular conformations . Structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides have been conducted to correlate structural relationships with physicochemical properties, demonstrating the impact of fluorine substitution on molecular conformation and properties .

作用机制

The mechanism of action of Ofloxacin involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are necessary for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ofloxacin prevents bacteria from replicating and repairing their DNA, leading to bacterial death .

安全和危害

未来方向

The future of chiral drugs like Ofloxacin could involve the development of new enantiopure drugs or the chiral switch of previously used racemates . The term chiral switch refers to the replacement on the market of a previously approved racemate with its single enantiomer version . This could potentially lead to a higher therapeutic index due to better potency, selectivity, and fewer adverse effects .

属性

IUPAC Name |

4-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPZEMNBNLQMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

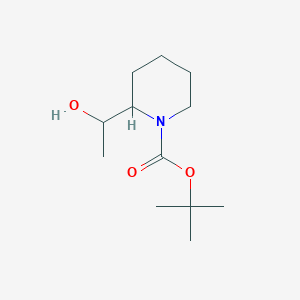

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)

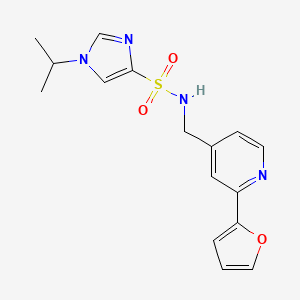

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)

![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)

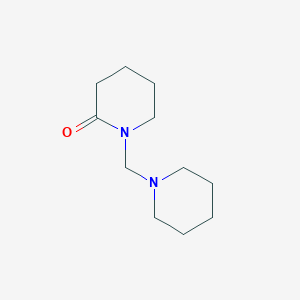

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)